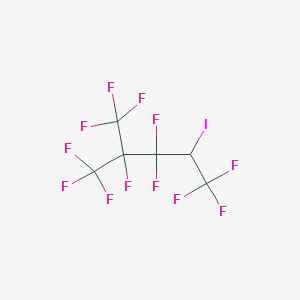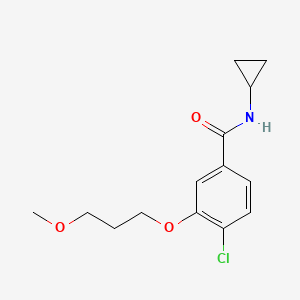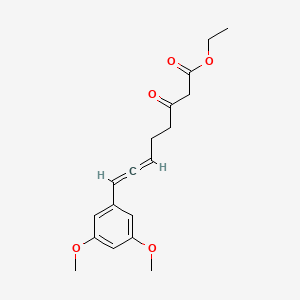![molecular formula C26H50O8Si2 B14186462 [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) CAS No. 838837-78-8](/img/structure/B14186462.png)
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane): is a chemical compound known for its unique structure and properties. It is a type of silane compound that contains both phenylene and triethoxysilane groups, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) typically involves the reaction of 1,4-phenylenebis(methyleneoxypropane-3,1-diyl) with triethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure high yield and purity. The process often includes steps such as purification and distillation to remove any impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also participate in reduction reactions, where it is reduced by reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized silane derivatives, while reduction may produce reduced silane compounds.
科学研究应用
Chemistry: In chemistry, [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) is used as a precursor for the synthesis of various organosilicon compounds. It is also used in the development of new materials with unique properties.
Biology: In biological research, this compound is used in the modification of biomolecules and surfaces to enhance their properties and functionality. It is also used in the development of biosensors and diagnostic tools.
Medicine: In medicine, the compound is explored for its potential use in drug delivery systems and as a component in medical devices. Its unique structure allows for the modification of surfaces to improve biocompatibility and functionality.
Industry: In industrial applications, [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) is used in the production of coatings, adhesives, and sealants. It is also used in the development of advanced materials for various applications, including electronics and aerospace.
作用机制
The mechanism of action of [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to the modification of their properties. This interaction can affect the stability, reactivity, and functionality of the target molecules, making it useful in various applications.
相似化合物的比较
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(dimethoxysilane): Similar structure but with dimethoxysilane groups instead of triethoxysilane.
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(trimethoxysilane): Similar structure but with trimethoxysilane groups instead of triethoxysilane.
Uniqueness: The uniqueness of [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) lies in its triethoxysilane groups, which provide distinct properties and reactivity compared to similar compounds with different silane groups. This makes it particularly useful in applications where specific reactivity and properties are required.
属性
CAS 编号 |
838837-78-8 |
|---|---|
分子式 |
C26H50O8Si2 |
分子量 |
546.8 g/mol |
IUPAC 名称 |
triethoxy-[3-[[4-(3-triethoxysilylpropoxymethyl)phenyl]methoxy]propyl]silane |
InChI |
InChI=1S/C26H50O8Si2/c1-7-29-35(30-8-2,31-9-3)21-13-19-27-23-25-15-17-26(18-16-25)24-28-20-14-22-36(32-10-4,33-11-5)34-12-6/h15-18H,7-14,19-24H2,1-6H3 |
InChI 键 |
IIJCAYDRQJVRMM-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCOCC1=CC=C(C=C1)COCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
![2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol](/img/structure/B14186392.png)
![1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide](/img/structure/B14186399.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)


![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)
![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)

![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)


